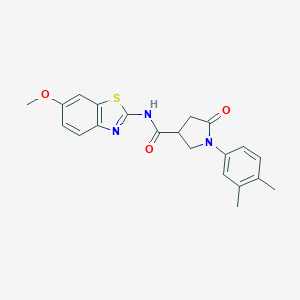
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. It is also known as MPOC or MPOE and is a member of the pyrrolidinecarboxylate family of compounds.
作用机制
The mechanism of action of MPOC involves its interaction with enzymes and other biological molecules. It has been shown to bind to the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
MPOC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on acetylcholinesterase, it has also been shown to have antioxidant and anti-inflammatory properties. These properties may make it useful for the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using MPOC in lab experiments is its relative ease of synthesis. It can be produced in a standard laboratory setting using readily available reagents. Additionally, its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders.
One limitation of using MPOC in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations. Additionally, its inhibitory effects on acetylcholinesterase may lead to unwanted side effects in vivo.
未来方向
There are several potential future directions for the study of MPOC. One area of interest is the development of MPOC-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is the use of MPOC as a tool for studying the mechanisms of other diseases, such as cancer and cardiovascular disease.
In addition, further research is needed to fully understand the biochemical and physiological effects of MPOC and its potential toxicity. This will be important for determining the safety and efficacy of MPOC-based drugs in vivo.
Conclusion:
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. Its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to fully understand its biochemical and physiological effects and potential toxicity.
合成方法
The synthesis of MPOC involves the reaction of 3-methoxyphenylacetic acid with 4-methylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with ethyl pyruvate to produce MPOC. The synthesis process is relatively straightforward and can be carried out in a standard laboratory setting.
科学研究应用
MPOC has potential applications in scientific research as a tool to study the mechanisms of various biological processes. It has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes MPOC a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
分子式 |
C21H21NO5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-14-6-8-17(9-7-14)22-12-16(11-20(22)24)21(25)27-13-19(23)15-4-3-5-18(10-15)26-2/h3-10,16H,11-13H2,1-2H3 |
InChI 键 |
APBSDAPEDZQVAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)


![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)






![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)